molecular formula C12H21N7O B5656491 (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine

Cat. No.: B5656491
M. Wt: 279.34 g/mol
InChI Key: MLBWNHXPDIGNJA-UHFFFAOYSA-N
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Description

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine is a complex organic compound that features a triazine ring substituted with morpholine, piperidine, and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholin-4-yl-1,3,5-triazine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
  • (6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine
  • (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)amine

Uniqueness

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine is unique due to the presence of both morpholine and piperidine groups on the triazine ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O/c13-17-10-14-11(18-4-2-1-3-5-18)16-12(15-10)19-6-8-20-9-7-19/h1-9,13H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBWNHXPDIGNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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